Sodium hypobromite
Overview
Description
SM-12502 is a compound known for its role as a platelet-activating factor receptor antagonist. It has been studied for its potential therapeutic applications in various medical conditions, particularly those involving inflammation and coagulation disorders .
Preparation Methods
The synthesis of SM-12502 involves several steps. Initially, methyl (+)-lactate undergoes methylation followed by thioacetylation and acidic hydrolysis to produce (-)-thiolactic acid. This intermediate is then reacted with 3-pyridinecarboxyaldehyde and methylamine in toluene under azeotropic conditions to form an imine. The imine is subsequently condensed with (-)-thiolactic acid to yield (+)-cis-3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one, which is then treated with aqueous hydrochloric acid and isopropanol to precipitate SM-12502 .
Chemical Reactions Analysis
SM-12502 undergoes various chemical reactions, including:
Oxidation: It can be oxidized by cytochrome P450 enzymes, particularly CYP2A6, which plays a role in its metabolism.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less documented.
Substitution: SM-12502 can undergo substitution reactions, particularly involving its thiazolidinone ring structure.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and various organic solvents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
SM-12502 exerts its effects by inhibiting the platelet-activating factor receptor. This inhibition prevents the activation of platelets and the subsequent release of inflammatory mediators. The compound specifically targets the platelet-activating factor receptor, blocking its interaction with platelet-activating factor and thereby reducing platelet aggregation and inflammation .
Comparison with Similar Compounds
SM-12502 is unique in its specific inhibition of the platelet-activating factor receptor. Similar compounds include:
Rupatadine: Another platelet-activating factor antagonist used to treat allergies.
Ginkgolide B: A natural platelet-activating factor antagonist found in Ginkgo biloba.
Compared to these compounds, SM-12502 has been specifically studied for its role in coagulation disorders and its unique synthetic pathway, making it a valuable compound for targeted therapeutic research .
Properties
IUPAC Name |
sodium;hypobromite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrO.Na/c1-2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWJEUDFKNYSBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaBrO, BrNaO | |
Record name | sodium hypobromite | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Sodium_hypobromite | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930039 | |
Record name | Sodium hypobromite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40930039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13824-96-9 | |
Record name | Sodium hypobromite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013824969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium hypobromite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40930039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium hypobromite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.096 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM HYPOBROMITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU61C4V8RA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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